molecular formula C8H10N4O2 B1667435 1,4-Bis(diazoacetyl)butane CAS No. 1448-16-4

1,4-Bis(diazoacetyl)butane

Cat. No. B1667435
CAS RN: 1448-16-4
M. Wt: 194.19 g/mol
InChI Key: IPWXWJXIGXOPQP-UHFFFAOYSA-N
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Description

Bis(diazoacetyl)butane is also known as DAB (1,4-bisdiazoacetyl butane), it is a mutagen and traditionally related to radio-mimetic chemical mutagens due to the similarity of appearance of mutagenic action of this mutagen and physical mutagens such as gamma and x-rays. Bis(diazoacetyl)butane has anti-tumor and carcinogenic activity.

Scientific Research Applications

Novel Basic Ionic Liquid Synthesis

1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, a derivative of 1,4-bis(diazoacetyl)butane, has been synthesized as an effective basic ionic liquid containing dual basic functional groups. This reagent has been used to promote the synthesis of spiro-4H-pyrans through a one-pot three-component condensation, offering benefits like simple procedure, short reaction times, high yields, and recyclability of the catalyst (Goli-Jolodar et al., 2016).

Catalyst in Selective Oxidation

A novel nano Bronsted dicationic ionic liquid derived from 1,4-bis(diazoacetyl)butane has been developed and used for the selective oxidation of sulfides to sulfoxides. This process is notable for its simplicity, high yields, and excellent selectivity, conducted under grinding and solvent-free conditions (Bayat et al., 2018).

Synthesis of Biologically Active Compounds

A new nano-sized N-sulfonic acid, a derivative of 1,4-bis(diazoacetyl)butane, has been used as a catalyst for synthesizing 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, compounds with significant pharmaceutical properties. This method is characterized by its efficiency, solvent-free conditions, and high yields (Goli-Jolodar et al., 2018).

Other Applications

  • Efficient synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives using a basic ionic liquid derived from 1,4-bis(diazoacetyl)butane (Goli Jolodar et al., 2017).
  • Formation of [2]pseudorotaxanes with pillar[5]arene using a bis(imidazolium) dication related to 1,4-bis(diazoacetyl)butane (Li et al., 2010).
  • Synthesis of 1,4-Bis(p-pentazolylphenyl)butane and related compounds from 1,4-diphenylbutane-4’,4”-bis(diazonium) ions (Biesemeier et al., 2004).
  • Phase transfer catalytic synthesis of 1,4-Bis(imidazol-1-yl)butane (Chang-zhen, 2011).

properties

CAS RN

1448-16-4

Product Name

1,4-Bis(diazoacetyl)butane

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1,8-didiazooctane-2,7-dione

InChI

InChI=1S/C8H10N4O2/c9-11-5-7(13)3-1-2-4-8(14)6-12-10/h5-6H,1-4H2

InChI Key

IPWXWJXIGXOPQP-UHFFFAOYSA-N

SMILES

C(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-]

Canonical SMILES

C(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-]

Appearance

Solid powder

Other CAS RN

1448-16-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bis(diazoacetyl)butane;  DAB (mutagen);  Supermutagen;  1,4-Bis(diazoacetyl)butane;  1,4-Bis-diazoacetylbutane; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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